
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and biological activities.
準備方法
The synthesis of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo halogenation to introduce bromine and chlorine atoms at specific positions on the ring. The final step involves the reaction of the halogenated isoquinoline with ethyl isocyanate to form the urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
化学反応の分析
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can be compared with other isoquinoline derivatives that have different substituents on the ring. Similar compounds include:
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the chlorine atom.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom.
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activities.
特性
分子式 |
C12H11BrClN3O |
|---|---|
分子量 |
328.59 g/mol |
IUPAC名 |
1-(5-bromo-8-chloroisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-15-12(18)17-11-5-7-8(6-16-11)10(14)4-3-9(7)13/h3-6H,2H2,1H3,(H2,15,16,17,18) |
InChIキー |
DMUBTNRGIMVWBU-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




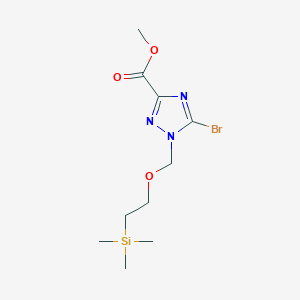

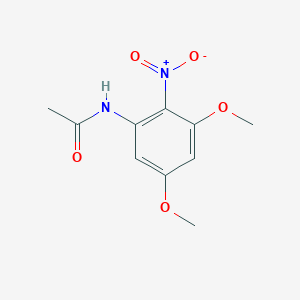
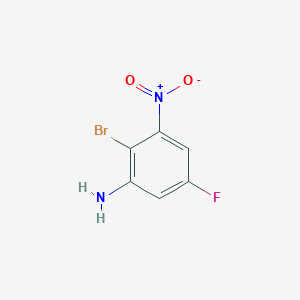

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)
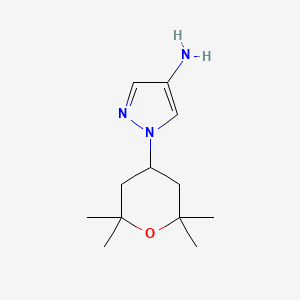

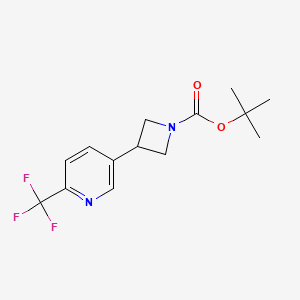
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)

![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
